molecular formula C12H14ClN B2364670 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-05-7

3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2364670
CAS RN: 2287274-05-7
M. Wt: 207.7
InChI Key: YYZQBJDJTQAWLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . To our knowledge, this method represents the first reported transformation from the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. Hydrolysis of the imine products yields complex, sp3-rich primary amine building blocks .

Future Directions

: Harmata, A., Sowden, M., & Stephenson, C. R. J. (2020). Bridged Bicyclic Building Block Upgrading: Photochemical Synthesis of bicyclo[3.1.1]heptan-1-Amines. ChemRxiv. Preprint. Link

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZQBJDJTQAWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine

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